BB-78485

Descripción general

Descripción

BB-78485 es un potente inhibidor de molécula pequeña de la enzima UDP-3-O-(R-3-hidroximiristoil)-N-acetilglucosamina desacetilasa, comúnmente conocida como LpxC. Esta enzima es crucial para la biosíntesis de lipido A, un componente mayor de la membrana externa de las bacterias gramnegativas. This compound exhibe una actividad antibacteriana significativa, lo que lo convierte en un compuesto valioso para la investigación en el desarrollo de agentes antibacterianos selectivos que se dirigen a las bacterias gramnegativas .

Métodos De Preparación

La síntesis de BB-78485 implica varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción a menudo implican el uso de disolventes orgánicos, como el dimetilsulfóxido (DMSO), y catalizadores para facilitar la formación del producto deseado .

Análisis De Reacciones Químicas

BB-78485 principalmente sufre reacciones típicas de los derivados de sulfonamida y ácido hidroxámico. Estas reacciones incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar los sulfoxidos o sulfonas correspondientes.

Reducción: El compuesto se puede reducir para formar aminas u otros derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, donde los grupos sulfonamida o ácido hidroxámico son reemplazados por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o alcoholes. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

BB-78485 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de LpxC y la biosíntesis de lipido A en bacterias gramnegativas.

Biología: this compound se emplea en estudios que investigan el papel de lipido A en el crecimiento bacteriano y la virulencia.

Medicina: El compuesto se explora por su potencial como agente antibacteriano selectivo contra infecciones bacterianas gramnegativas.

Industria: This compound se utiliza en el desarrollo de nuevos agentes antibacterianos y en el estudio de los mecanismos de resistencia bacteriana .

Mecanismo De Acción

BB-78485 ejerce sus efectos inhibiendo la enzima LpxC, que es esencial para la biosíntesis de lipido A en bacterias gramnegativas. El compuesto se une al sitio activo de LpxC, impidiendo que la enzima catalice la desacetilación de UDP-3-O-(R-3-hidroximiristoil)-N-acetilglucosamina. Esta inhibición interrumpe la síntesis de lipido A, lo que lleva a la acumulación de intermediarios tóxicos y, en última instancia, provoca la muerte de las células bacterianas .

Comparación Con Compuestos Similares

BB-78485 es parte de una clase de compuestos conocidos como inhibidores de LpxC. Los compuestos similares incluyen:

CHIR-090: Otro potente inhibidor de LpxC con una porción de ácido hidroxámico.

L-161,240: Un derivado de aril-oxazolina que inhibe LpxC.

PF-04753299: and : Derivados de metil sulfona que inhiben LpxC.

This compound es único en su estructura y potencia, con un valor de IC50 de 160 nM contra LpxC. Esto lo convierte en una herramienta valiosa para estudiar la inhibición de LpxC y el desarrollo de agentes antibacterianos selectivos .

Propiedades

IUPAC Name |

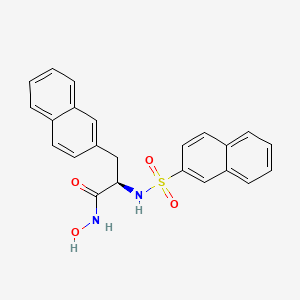

(2R)-N-hydroxy-3-naphthalen-2-yl-2-(naphthalen-2-ylsulfonylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOUXLMPQFMDRD-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes BB-78485 a promising antibacterial target?

A1: this compound targets the enzyme LpxC (UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase), a key enzyme in the biosynthesis of lipid A. Lipid A is a crucial component of lipopolysaccharide (LPS), which anchors LPS into the outer membrane of Gram-negative bacteria. [] As LPS is essential for bacterial growth and virulence, inhibiting its biosynthesis is lethal to bacteria, making LpxC an attractive target for the development of new antibiotics. []

Q2: How does this compound interact with LpxC?

A2: this compound acts as a potent inhibitor of LpxC. Structural studies, such as the crystal structure of Escherichia coli LpxC in complex with this compound, provide insights into this interaction. [] These studies reveal that this compound likely binds to the active site of LpxC, interfering with its enzymatic activity. []

Q3: Has this compound demonstrated efficacy against any specific bacteria?

A3: Research indicates that this compound exhibits gram-negative selective activity. It shows promising results against bacteria like Escherichia coli, Serratia marcescens, Morganella morganii, Haemophilus influenzae, Moraxella catarrhalis, and Burkholderia cepacia. []

Q4: Is there a risk of bacteria developing resistance to this compound?

A4: While this compound shows potential, the emergence of bacterial resistance is a concern with any antibiotic. Studies have identified mutations in the fabZ or lpxC genes of Escherichia coli that confer decreased susceptibility to this compound, highlighting the need for strategies to mitigate resistance development. []

Q5: Are there any structural analogs of this compound being investigated?

A5: Research exploring structural analogs of this compound is ongoing. A study investigated Para-(benzoyl)-phenylalanine as a potential LpxC inhibitor, suggesting it could be a potent drug molecule against leptospirosis caused by the Gram-negative bacteria Leptospira interrogans. [] This highlights the potential of exploring structural modifications to enhance efficacy and target specificity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.